The discovery of novel pyridine-3-carboxamide series of CB(2) receptor agonists demonstrates the application of chiral molecules in the development of analgesic drugs. The structure-activity relationship (SAR) studies led to the identification of an analogue with efficacy in an in vivo model of inflammatory pain, highlighting the importance of stereochemistry in drug design1.
Chiral pyrrolidinol derivatives are also significant in the synthesis of antiproliferative agents. The synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety showed that these compounds possess moderate to excellent potency against various cancer cell lines and tyrosine kinases. The study's findings indicate that the stereochemistry at the R1 position is beneficial for the compound's potency, emphasizing the role of chiral centers in medicinal chemistry4.
The absolute configuration of chiral molecules is a critical factor in organic synthesis. The determination of the stereochemistry of N-CBZ-3-fluoropyrrolidine-3-methanol using vibrational circular dichroism and subsequent chemical synthesis steps underscores the importance of chiral purity and configuration in the synthesis of pharmacologically active compounds3.
The synthesis of (R)-(-)-1-Cbz-3-pyrrolidinol typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability .
The molecular formula of (R)-(-)-1-Cbz-3-pyrrolidinol is , with a molecular weight of approximately 221.25 g/mol. The compound consists of:
The stereochemistry of this compound is crucial for its biological activity, as the specific configuration affects its interactions with biological systems .
(R)-(-)-1-Cbz-3-pyrrolidinol undergoes various chemical reactions, including:
The mechanism of action for (R)-(-)-1-Cbz-3-pyrrolidinol primarily involves its interactions as an intermediate in synthetic pathways leading to biologically active compounds. Its chiral nature allows for selective interactions with biological receptors, influencing pharmacodynamics and pharmacokinetics. The Cbz protecting group enhances the stability of the molecule during these processes, allowing for controlled reactivity under specific conditions.
Furthermore, studies indicate that variations in substituents on the pyrrolidine ring can significantly alter biological activity, making this compound a valuable tool in drug design and development .
The physical properties of (R)-(-)-1-Cbz-3-pyrrolidinol include:
Chemical properties include its stability under acidic or neutral conditions but may undergo hydrolysis under basic conditions to remove the Cbz protecting group .
(R)-(-)-1-Cbz-3-pyrrolidinol has various applications in scientific research and industry:
(R)-(-)-1-Cbz-3-pyrrolidinol (CAS No. 100858-33-1) is a chiral pyrrolidine derivative characterized by the presence of a benzyloxycarbonyl (Cbz) protective group at the nitrogen atom and a hydroxyl group at the C3 position. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol [1] [6]. The compound crystallizes as a white to tan powder with a melting point range of 74–79°C and exhibits [α]D = -34.8° (c = 1, CHCl₃), confirming its enantiomeric purity [6] [8]. Key spectroscopic identifiers include:
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₃ |
Molecular Weight | 221.25 g/mol |
Melting Point | 74–79 °C |
Specific Rotation [α]D | -34.8° (c = 1, CHCl₃) |
Enantiomeric Purity | ≥95–98% |
The emergence of (R)-(-)-1-Cbz-3-pyrrolidinol parallels advancements in stereoselective synthesis during the late 20th century. Pyrrolidine scaffolds gained prominence due to their prevalence in bioactive alkaloids (e.g., nicotine, hygrine) and amino acids like proline [5]. The Cbz group, introduced by Max Bergmann in 1932, revolutionized nitrogen protection by offering orthogonality to acid/base conditions and catalytic deprotection [5]. This compound’s synthesis typically originates from enantiopure (R)-3-pyrrolidinol, followed by Cbz protection under Schotten-Baumann conditions (benzyl chloroformate, Na₂CO₃, 0°C), achieving yields >85% [3] [5]. Its historical significance lies in enabling access to complex chiral pharmaceuticals by preserving stereochemical integrity during multi-step syntheses.
(R)-(-)-1-Cbz-3-pyrrolidinol serves as a linchpin intermediate in medicinal chemistry and asymmetric synthesis due to three key attributes:
Table 2: Synthetic Applications in Drug Development
Therapeutic Area | Target Molecule | Role of (R)-1-Cbz-3-pyrrolidinol |
---|---|---|
Analgesia | CB2 Receptor Agonists | Chiral scaffold for structure-activity optimization |
Oncology | Antiproliferative Agents | Core structure for kinase inhibition |
Virology | Elbasvir (HCV Treatment) | Provides N-protected chiral pyrrolidine |
Neurology | Neurotransmitter Analogs | Mimics bioactive alkaloids for CNS targets |
The compound’s versatility is further demonstrated in flow chemistry platforms, where automated synthesis scales production while maintaining >98% enantiomeric excess [3] [5]. Recent studies also exploit its hydroxyl group for metal-catalyzed C-O bond activation, facilitating carbon-carbon bond formations in alkaloid synthesis [5].
Table 3: Commercial Procurement Specifications
Supplier | Purity | Price (1g) | Packaging |
---|---|---|---|
Sigma-Aldrich | 95% | $75 | 1g, 5g |
TCI Chemicals | >98% | $58 | 1g, 5g |
ChemImpex | ≥98% | $25 | 1g, 25g |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: